Velnacrine Maleate

Description

Properties

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045158 | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |

| Record name | Velnacrine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Velnacrine Maleate: A Technical Whitepaper on the Hydroxylated Tacrine Derivative for Cholinesterase Inhibition

Executive Summary

Velnacrine Maleate, also known as 1-hydroxytacrine, is a direct pharmacological derivative of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] Developed as a potential successor to tacrine, velnacrine was engineered to enhance therapeutic efficacy and mitigate the hepatotoxicity associated with its parent compound. This technical guide provides an in-depth analysis of this compound, encompassing its chemical properties, mechanism of action, synthesis, and a comprehensive review of its preclinical and clinical development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental pathways.

Chemical and Structural Profile

Velnacrine is the principal metabolite of tacrine, formed via hydroxylation in the liver by cytochrome P450 enzymes.[4][5][6] This structural modification, the addition of a hydroxyl group to the tetrahydroacridine nucleus, was a key area of investigation for improving the pharmacological profile of tacrine.

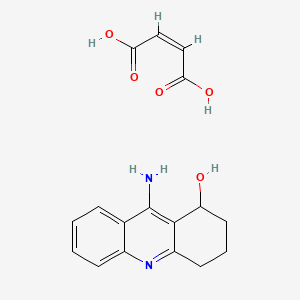

Caption: Chemical structures of Tacrine and its hydroxylated derivative, Velnacrine.

Synthesis Overview

The synthesis of velnacrine can be achieved through multiple routes. One common laboratory-scale synthesis involves the reaction of anthranilonitrile with cyclohexan-1,3-dione, followed by reduction of the resulting ketone.[7] This method allows for the creation of various tacrine analogues by modifying the initial reactants.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, velnacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[8][9] This is the foundational therapeutic strategy for addressing the cholinergic deficit observed in Alzheimer's disease.[2][3]

Caption: Velnacrine inhibits AChE, increasing synaptic acetylcholine levels.

Pharmacokinetic Profile

Velnacrine is rapidly absorbed after oral administration, with steady-state levels typically achieved within 2 to 3 days of multiple dosing.[10] The pharmacokinetic parameters demonstrate dose-related increases in maximum concentration (Cmax) and area under the curve (AUC).[10]

| Parameter | Velnacrine | Tacrine |

| Bioavailability | Information not readily available | ~17%[6] |

| Protein Binding | Information not readily available | ~55%[6] |

| Metabolism | Hepatic (Cytochrome P450)[4] | Hepatic (primarily CYP1A2)[6] |

| Half-life | Not affected by dosage or multiple dosing[10] | 1.59 - 2.91 hours[11] |

| Excretion | 11-30% excreted in urine[10] | <3% excreted in urine[11] |

| Table 1: Comparative Pharmacokinetics of Velnacrine and Tacrine. |

Preclinical and Clinical Efficacy

In Vitro Studies

In vitro studies have confirmed the inhibitory activity of velnacrine and other hydroxylated tacrine metabolites on human red blood cell acetylcholinesterase.[12] The cytotoxicity of velnacrine and its metabolites has also been evaluated in cultured rat, dog, and human hepatocytes, with results indicating that the dihydroxy velnacrine metabolites are the least cytotoxic.[4]

| Compound | IC50 against AChE | Notes |

| Velnacrine (1-hydroxytacrine) | Similar to 3- and 4-hydroxytacrine | Approximately 8-fold less potent than tacrine[12] |

| 3-hydroxytacrine | Similar to Velnacrine | - |

| 4-hydroxytacrine | Similar to Velnacrine | - |

| Tacrine | - | More potent than its hydroxylated metabolites[12] |

| Table 2: In Vitro Acetylcholinesterase Inhibitory Activity. |

In Vivo Animal Studies

Early preclinical studies in healthy subjects demonstrated that velnacrine could reverse cognitive impairment induced by scopolamine, a muscarinic receptor antagonist.[13] Animal models are crucial for the initial efficacy testing of compounds like velnacrine before they proceed to human trials.[14][15]

Clinical Trials in Alzheimer's Disease

Several double-blind, placebo-controlled clinical trials were conducted to evaluate the safety and efficacy of this compound in patients with probable Alzheimer's disease.[16][17] The primary endpoints in these studies were often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGI-C) scale.[16]

Results from these trials indicated that velnacrine produced modest but statistically significant benefits in cognitive function compared to placebo.[13][16][17] A 225 mg/day dose was found to be more effective than a 150 mg/day dose.[16]

| Study | Dosage | Duration | Key Efficacy Findings |

| Antuono et al. (1995) | 150 mg/day, 225 mg/day | 24 weeks | Velnacrine-treated groups did not show the cognitive deterioration seen in the placebo group on the ADAS-cog. 225 mg was superior to 150 mg.[16] |

| Zemlan et al. (1996) | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Velnacrine patients scored significantly better on the ADAS-cog at weeks 2, 4, and 6 compared to placebo.[17] |

| Table 3: Summary of Key Clinical Trial Efficacy Data. |

Safety and Tolerability

Despite showing some efficacy, the clinical development of velnacrine was ultimately halted due to significant safety concerns, primarily hepatotoxicity.[2][3][18] A substantial percentage of patients treated with velnacrine experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation.[8][17]

| Adverse Event | Placebo | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) |

| Treatment discontinuation due to abnormal liver function tests (≥5x ULN) | 3% | 30% | 24% |

| Diarrhea | - | 14% (in another study)[17] | - |

| Nausea | - | 11% (in another study)[17] | - |

| Vomiting | - | 5% (in another study)[17] | - |

| Skin Rash | - | 8% (in another study)[17] | - |

| Table 4: Incidence of Key Adverse Events in a 24-Week Clinical Trial (Data from Antuono et al., 1995 unless otherwise noted).[16] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard in vitro method for determining the inhibitory potential of a compound against acetylcholinesterase.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution (from human erythrocytes or Electrophorus electricus).

-

Phosphate buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the AChE enzyme solution to each well, followed by the test compound dilutions or buffer (for control).

-

Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.

-

Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Double-Blind, Placebo-Controlled Clinical Trial Workflow

This section outlines a typical workflow for a clinical trial evaluating a potential Alzheimer's disease therapeutic like this compound.[16][17]

References

- 1. Velnacrine - Wikipedia [en.wikipedia.org]

- 2. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible role of hydroxylated metabolites of tacrine in drug toxicity and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of a 3-hydroxylated tacrine metabolite in rat and man: metabolic profiling implications and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaron.com [pharmaron.com]

- 15. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

The Rise and Fall of Velnacrine Maleate: A Cholinergic Hope for Alzheimer's Disease

An In-depth Technical Review of the Historical Development and Eventual Discontinuation of a Promising Acetylcholinesterase Inhibitor

Introduction

The development of Velnacrine Maleate in the late 1980s and early 1990s marked a pivotal moment in the quest for a viable treatment for Alzheimer's disease (AD). Rooted in the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline seen in AD, Velnacrine emerged as a potent cholinesterase inhibitor. This whitepaper provides a comprehensive technical overview of the historical development of this compound, from its preclinical rationale to its clinical evaluation and the ultimate reasons for its withdrawal, offering valuable insights for researchers, scientists, and drug development professionals.

Preclinical Development and Mechanism of Action

This compound, a hydroxylated derivative of tacrine, was developed to enhance cholinergic neurotransmission in the brain.[1] The primary mechanism of action of Velnacrine is the reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting these enzymes, Velnacrine increases the concentration and duration of action of acetylcholine, thereby aiming to ameliorate the cognitive and behavioral symptoms of Alzheimer's disease.[1]

Signaling Pathway: Cholinesterase Inhibition

Caption: Cholinergic Synapse and Velnacrine's Mechanism of Action.

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

The primary method for determining the in vitro potency of this compound as a cholinesterase inhibitor is a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of AChE and BChE.

Principle: The assay measures the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.

Protocol Outline:

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide or Butyrylthiocholine iodide substrate solution

-

AChE or BChE enzyme solution

-

This compound solutions at various concentrations

-

-

Assay Procedure (in a 96-well microplate):

-

To each well, add phosphate buffer, the this compound solution (or vehicle for control), and the enzyme solution.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of enzyme inhibition compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Clinical Trial Protocol: A Representative Phase III Study

The clinical development of this compound involved several double-blind, placebo-controlled studies. The following outlines a typical protocol for a Phase III trial.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound in patients with mild to moderate probable Alzheimer's disease.

Patient Population: Patients meeting the criteria for probable Alzheimer's disease as defined by the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA).

Methodology:

-

Screening Phase: Patients undergo a comprehensive evaluation, including medical history, physical examination, neurological assessment, and cognitive testing (e.g., Mini-Mental State Examination - MMSE).

-

Washout Period: A single-blind placebo washout period to establish baseline cognitive function and exclude placebo responders.

-

Randomization: Eligible patients are randomly assigned to receive either this compound (at various fixed doses, e.g., 150 mg/day or 225 mg/day) or a matching placebo.[3]

-

Treatment Phase: Patients receive the assigned treatment for a specified duration (e.g., 24 weeks).

-

Assessments:

-

Primary Efficacy Endpoints:

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): Administered at baseline and at regular intervals throughout the study to assess cognitive performance. The ADAS-Cog is a standardized tool that evaluates memory, language, and praxis.

-

Clinician's Global Impression of Change (CGIC): A healthcare professional's rating of the patient's overall change in clinical status from baseline.

-

-

Secondary Efficacy Endpoints: Caregiver-rated scales to assess activities of daily living and behavioral symptoms.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and regular laboratory tests, with a particular focus on liver function tests (ALT, AST).

-

-

Statistical Analysis:

-

The primary analysis is an intent-to-treat (ITT) analysis of the change from baseline in ADAS-Cog scores and the CGIC ratings between the this compound and placebo groups.

-

Clinical Efficacy and Safety Data

Multiple clinical trials demonstrated that this compound produced modest but statistically significant benefits in cognitive function for patients with Alzheimer's disease.

Efficacy Data

In a notable 24-week study, the ADAS-Cog scores of patients in the placebo group deteriorated, while the scores of those in the Velnacrine-treated groups did not.[3] The higher dose of 225 mg/day was found to be more effective than the 150 mg/day dose.[3] Another study identified a subgroup of Alzheimer's patients who showed a significant, though modest, improvement in cognitive testing with Velnacrine treatment.[4] In a dose-replication study, patients receiving their best dose of Velnacrine scored significantly better on the ADAS-Cog than those on placebo (p < 0.001), with the highest dose group showing an average improvement of 4.1 points relative to their screening values.[5]

Table 1: Summary of Key Efficacy Findings from this compound Clinical Trials

| Study/Trial | Duration | Patient Population (n) | Dosage(s) | Key Efficacy Outcomes |

| Antuono et al. (1995) | 24 weeks | 449 | 150 mg/day, 225 mg/day | ADAS-Cog scores did not deteriorate in Velnacrine groups, unlike the placebo group (p < 0.05). 225 mg dose was superior to 150 mg (p < 0.05).[3] |

| Zemlan et al. (1996) | 6 weeks (dose-replication) | 309 | Best tolerated dose (up to 225 mg/day) | Velnacrine group scored significantly better on ADAS-Cog than placebo (p < 0.001).[5] |

| Zemlan et al. (1996) | 6 weeks (dose-replication) | 236 | Best tolerated dose (up to 225 mg/day) | Velnacrine group scored significantly better on ADAS-Cog at weeks 2, 4, and 6 (p < 0.001 at week 6).[4] |

Safety and Tolerability

The clinical development of this compound was ultimately halted due to significant safety concerns, primarily related to hepatotoxicity.

A consistent finding across multiple studies was a high incidence of asymptomatic elevation in liver transaminase levels. In one study, treatment was discontinued due to reversible abnormal liver function tests (five or more times the upper limits of normal) in 30% of patients receiving 150 mg of Velnacrine and 24% of those receiving 225 mg, compared to only 3% in the placebo group.[3] Another study reported asymptomatic elevation of liver transaminases in 28% of treated patients.[4]

Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as rash, headache, and dizziness.[6]

Table 2: Incidence of Key Adverse Events in this compound Clinical Trials

| Adverse Event | Placebo | This compound (150 mg/day) | This compound (225 mg/day) | Reference |

| Elevated Liver Function Tests (≥5x ULN) | 3% | 30% | 24% | [3] |

| Treatment-Related Adverse Events (Overall) | 36% | 28% | 30% | [3] |

| Diarrhea | - | 14% (in a separate study) | - | [4] |

| Nausea | - | 11% (in a separate study) | - | [4] |

| Vomiting | - | 5% (in a separate study) | - | [4] |

| Skin Rash | - | 8% (in a separate study) | - | [4] |

The Discontinuation of this compound

The promising, albeit modest, efficacy of this compound was overshadowed by its unfavorable safety profile. The high incidence of hepatotoxicity was a major concern for regulatory authorities. Ultimately, the Peripheral and Central Nervous System Drugs Advisory Committee of the U.S. Food and Drug Administration (FDA) voted unanimously against recommending the approval of Velnacrine.[7] This decision effectively ended the development of this compound for the treatment of Alzheimer's disease in 1994.[7]

Logical Flow: From Concept to Withdrawal

Caption: The developmental pathway of this compound.

Conclusion

The story of this compound is a salient case study in the challenges of drug development for neurodegenerative diseases. While it provided early validation for the cholinergic approach to Alzheimer's therapy and demonstrated that cholinesterase inhibition could yield modest cognitive benefits, its development was ultimately derailed by an unacceptable risk of hepatotoxicity. The experience with Velnacrine underscored the critical importance of a favorable risk-benefit profile in any potential new therapy for this vulnerable patient population. The lessons learned from the Velnacrine program have undoubtedly informed the development of subsequent, safer cholinesterase inhibitors that are now standard of care in the symptomatic management of Alzheimer's disease.

References

- 1. What is the clinically relevant change on the ADAS-Cog? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Side effects of long acting cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Velnacrine is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

Velnacrine Maleate: A Deep Dive into its Structure-Activity Relationship for Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Velnacrine, an aminoacridine derivative, emerged as an early therapeutic candidate for Alzheimer's disease, primarily functioning as a cholinesterase inhibitor. Its development, though ultimately halted due to hepatotoxicity concerns, has provided a rich foundation of structure-activity relationship (SAR) studies. This technical guide synthesizes the key findings from these studies, offering a detailed look at the molecular features governing the inhibitory potency of velnacrine and its analogs against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Core Pharmacophore and Key Structural Insights

The foundational structure of velnacrine is the 9-amino-1,2,3,4-tetrahydroacridine ring system, also known as tacrine. SAR studies have consistently shown that this rigid, planar tricyclic system is crucial for binding to the active site of cholinesterases. The primary amino group at the C9 position is a critical feature for potent inhibitory activity.

Substitutions on both the aromatic and saturated rings of the tetrahydroacridine core have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. The general consensus from numerous studies is that the size, position, and electronic nature of these substituents play a pivotal role in the molecule's interaction with the enzyme.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of a selection of velnacrine (tacrine) derivatives against AChE and BChE. The data, compiled from various studies, illustrates the impact of different substitution patterns.

Table 1: SAR of Substitutions on the Aromatic Ring of 9-Amino-1,2,3,4-tetrahydroacridine

| Compound | R6 | R7 | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |

| Tacrine (Parent) | H | H | 130 | 6.21 | 0.05 |

| 1 | H | Cl | - | - | - |

| 2 | Cl | H | - | - | - |

| 3 | H | CH3 | - | - | - |

| 4 | CH3 | H | - | - | - |

| 5 | H | NO2 | - | - | - |

| 6 | NO2 | H | - | - | - |

| 7 | Cl | Cl | - | - | - |

Note: Specific IC50 values for all single substitutions were not consistently available across the reviewed literature to create a complete comparative table. However, qualitative descriptions from the literature have been used to inform the SAR summary diagram. It has been observed that electron-withdrawing groups at the 6-position, such as chlorine and nitro groups, tend to increase AChE inhibitory activity, whereas substituents at the 7-position are generally detrimental due to steric hindrance.[1][2]

Table 2: SAR of Homodimeric Tacrine Analogs

| Compound | Linker Length (n) | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (BChE/AChE) |

| bis(tacrine) | 2 | 115 | 328 | 2.85 |

| bis(tacrine) | 3 | 22 | 165 | 7.5 |

| bis(tacrine) | 7 | 0.2 | 53 | 265 |

| bis(6-Cl-tacrine) | 7 | 0.0007 | - | - |

Data sourced from multiple studies, slight variations in absolute values may exist due to different experimental conditions.[3] The development of dimeric analogs, where two tacrine moieties are connected by a linker, has been a successful strategy to dramatically increase potency.[3]

Experimental Protocols

The evaluation of cholinesterase inhibitory activity for velnacrine and its analogs is predominantly conducted using the spectrophotometric method developed by Ellman.

Protocol: Determination of Cholinesterase Inhibition (Ellman's Method)

This method measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[4][5]

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., 1 U/mL)

-

10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water

-

Test compounds (velnacrine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Addition of Inhibitor: Add 10 µL of the test compound solution at various concentrations. For the control wells, add 10 µL of the solvent.

-

Enzyme Addition: Add 10 µL of the AChE or BChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[4]

-

Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM ATCI or BTCI solution to each well.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 10-30 seconds) for a period of 3-10 minutes.[5]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for velnacrine and its derivatives.

Caption: Logical relationship of velnacrine's structure-activity insights.

Caption: Experimental workflow for the Ellman cholinesterase inhibition assay.

Conclusion

The structure-activity relationship studies of velnacrine maleate and its analogs have provided invaluable insights into the design of potent cholinesterase inhibitors. The key takeaways for drug development professionals are the essentiality of the 9-amino-tetrahydroacridine scaffold, the favorable impact of electron-withdrawing substituents at the 6-position, the detrimental steric effects at the 7-position, and the significant potency enhancement achieved through dimerization. While velnacrine itself is not a viable therapeutic due to its toxicity profile, the SAR knowledge it generated continues to inform the development of safer and more effective treatments for Alzheimer's disease and other conditions characterized by cholinergic deficits.

References

Velnacrine Maleate's Effect on Butyrylcholinesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effect of Velnacrine Maleate on butyrylcholinesterase (BChE) activity. Velnacrine, a hydroxylated derivative of tacrine, is a cholinesterase inhibitor that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the mechanism of action and experimental workflows.

Data Presentation

The inhibitory potency of this compound against butyrylcholinesterase is a key parameter in understanding its pharmacological profile. The available data is summarized in the table below. For comparative context, data for its parent compound, tacrine, is also included.

| Compound | Enzyme Source | Parameter | Value | Units | Reference |

| Velnacrine | Horse Serum | IC50 | 7.27 | µM (presumed) | ChEMBL |

| Tacrine | Human Serum | IC50 | 25.6 | nM | [3] |

| Tacrine | Human Serum | Ki | 12 | nM | [3] |

Note on Velnacrine IC50 Value: The IC50 value for Velnacrine was obtained from the ChEMBL database. While the specific units were not explicitly stated in the available search results, based on the common reporting standards for enzyme inhibition assays, the unit is presumed to be micromolar (µM).

Experimental Protocols

The determination of butyrylcholinesterase inhibition by this compound is typically performed using a modified version of the Ellman's method. This spectrophotometric assay quantifies the activity of BChE by measuring the rate of hydrolysis of a substrate, such as butyrylthiocholine.

Principle of the Ellman's Method

Butyrylcholinesterase hydrolyzes the substrate butyrylthiocholine into thiocholine and butyrate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB). TNB is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the BChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Typical Assay Protocol

The following is a generalized protocol for determining the IC50 value of this compound for BChE inhibition. Specific concentrations and incubation times may vary between studies.

1. Reagents and Materials:

-

Butyrylcholinesterase (BChE) solution (e.g., from equine or human serum)

-

Butyrylthiocholine iodide (BTC) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

2. Assay Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer to achieve a range of desired final concentrations in the assay wells.

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or vehicle for control wells)

-

BChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the BTC substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Butyrylcholinesterase Inhibition

The following diagram illustrates the proposed mechanism of butyrylcholinesterase inhibition by this compound. Based on the known mixed-inhibition mechanism of its parent compound, tacrine, Velnacrine likely binds to both the active site and a peripheral anionic site of the enzyme.[3]

Caption: Proposed mixed-inhibition mechanism of Velnacrine on BChE.

Experimental Workflow for BChE Inhibition Assay

The logical flow of a typical experiment to determine the inhibitory effect of this compound on butyrylcholinesterase activity is depicted in the following diagram.

References

- 1. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Velnacrine in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Velnacrine Maleate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Velnacrine Maleate, a potent acetylcholinesterase inhibitor, and its structural analogues. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data to facilitate comparison and further development of this class of compounds.

Introduction

Velnacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a reversible cholinesterase inhibitor and a structural analogue of tacrine.[1][2] It has been investigated for the symptomatic treatment of Alzheimer's disease.[3] The core structure of Velnacrine and its analogues is the 1,2,3,4-tetrahydroacridine scaffold. The primary synthetic route to this scaffold is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene group.[4] Variations in the starting materials allow for the synthesis of a wide range of analogues with diverse pharmacological profiles.

Core Synthesis Pathway for this compound

The synthesis of this compound is a multi-step process that begins with the construction of the tetracyclic ketone intermediate, followed by reduction and subsequent salt formation.

Synthesis of 9-amino-3,4-dihydroacridin-1(2H)-one (Velnacrine Ketone Precursor)

The initial and crucial step is the Friedländer condensation of 2-aminobenzonitrile with 1,3-cyclohexanedione. This reaction builds the foundational tetrahydroacridine ring system.

Experimental Protocol:

A mixture of 2-aminobenzonitrile and 1,3-cyclohexanedione is heated in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), or a protic acid like p-toluenesulfonic acid, in a high-boiling solvent like xylene or in a deep eutectic solvent (DES).[5]

-

Reagents:

-

Procedure (based on analogous reactions):

-

To a flask equipped with a reflux condenser and a stirrer, add 2-aminobenzonitrile, 1,3-cyclohexanedione, and the chosen solvent.

-

Add the catalyst to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150°C) for several hours (e.g., 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5][6]

-

After completion, cool the reaction mixture to room temperature.

-

If using an acidic catalyst, the product may precipitate as a salt. The reaction mixture is then basified with an aqueous solution of a base like sodium hydroxide (NaOH) to obtain the free base of the ketone precursor.[6]

-

The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

-

Reduction of 9-amino-3,4-dihydroacridin-1(2H)-one to (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine Free Base)

The ketone group of the precursor is then reduced to a hydroxyl group to yield Velnacrine. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this transformation due to its selectivity for ketones and aldehydes.

Experimental Protocol:

-

Reagents:

-

9-amino-3,4-dihydroacridin-1(2H)-one (1.0 eq)

-

Sodium Borohydride (excess, e.g., 2-4 eq)

-

Solvent (e.g., Methanol or Ethanol)

-

-

Procedure:

-

Dissolve 9-amino-3,4-dihydroacridin-1(2H)-one in the chosen alcohol solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the cooled solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

The product is then typically extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Velnacrine free base.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Formation of this compound

The final step is the formation of the maleate salt to improve the compound's stability and aqueous solubility. This is achieved by reacting the Velnacrine free base with maleic acid.

Experimental Protocol:

-

Reagents:

-

(±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol (Velnacrine free base) (1.0 eq)

-

Maleic Acid (1.0 eq)

-

Solvent (e.g., Ethanol, Isopropanol, or a mixture of solvents like Ethanol/Water)

-

-

Procedure:

-

Dissolve the Velnacrine free base in the chosen solvent, heating gently if necessary.

-

In a separate flask, dissolve an equimolar amount of maleic acid in the same solvent.

-

Add the maleic acid solution to the Velnacrine solution with stirring.

-

The this compound salt will typically precipitate upon mixing or after cooling the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

-

Synthesis of Velnacrine Analogues

The synthesis of Velnacrine analogues generally follows the Friedländer condensation pathway, with modifications to the starting materials.

Modification of the Tetrahydroacridine Core

-

Varying the Cyclic Ketone: Using different cyclic ketones in the initial condensation with 2-aminobenzonitrile leads to analogues with modified ring sizes or substituents on the alicyclic ring.

-

Substituted 2-Aminobenzonitriles: Employing substituted 2-aminobenzonitriles introduces various functional groups onto the aromatic part of the tetrahydroacridine core.

General Experimental Protocol for Tacrine Analogues (Friedländer Annulation): [5]

-

Reagents:

-

Substituted 2-Aminobenzonitrile (1.0 eq)

-

Cyclic Ketone (e.g., cyclohexanone, cyclopentanone) (1.0-1.2 eq)

-

Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) or Protic Acid (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene, Xylenes, Dichloroethane, or Deep Eutectic Solvents)

-

-

Procedure:

-

A mixture of the substituted 2-aminobenzonitrile and the cyclic ketone is heated in the chosen solvent with the catalyst.

-

Reaction temperatures typically range from 100°C to reflux, and reaction times vary from a few hours to overnight.

-

Work-up usually involves basification with an aqueous base, followed by extraction with an organic solvent.

-

Purification is achieved by column chromatography or recrystallization.

-

Modification of the 9-Amino Group

The 9-amino group of the tetrahydroacridine core can be derivatized to produce a variety of analogues.

Experimental Protocol for N-Alkylation/N-Acylation (Example): [7]

-

Reagents:

-

9-amino-1,2,3,4-tetrahydroacridine derivative (1.0 eq)

-

Alkylating or Acylating Agent (e.g., alkyl halide, acid chloride, acid anhydride) (1.0-1.5 eq)

-

Base (e.g., triethylamine, potassium carbonate)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

-

Procedure:

-

The starting 9-amino-tetrahydroacridine is dissolved in the solvent with a base.

-

The alkylating or acylating agent is added, often at a reduced temperature (e.g., 0°C).

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated.

-

The product is purified by chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize the yields and biological activities of selected Velnacrine analogues.

Table 1: Synthesis Yields of Selected Tacrine Analogues

| Compound | R1 | R2 | Yield (%) | Reference |

| Tacrine | H | H | 98 | [5] |

| 6-Chloro-tacrine | 6-Cl | H | 95 | [5] |

| Tacrine-chromene derivative (3a) | - | - | 85 | [2][8] |

| Tacrine-chromene derivative (3b) | - | - | 82 | [2][8] |

| Tacrine-1,2,3-triazole derivative (8a) | - | - | 64 | [9] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Analogues

| Compound | Substituent(s) | IC₅₀ (µM) | Reference |

| Velnacrine (HP-029) | 1-OH | - | [10] |

| 9-(Benzylamino)-1-ol analogue (HP-128) | 1-OH, 9-NHBn | - | [10] |

| Tacrine-chromene derivative (4g) | 3-methoxy on rings A and B | 0.30 | [2][8] |

| Tacrine-chromeno acetophenone (5d) | 3,4-Cl₂ on ring A | - | [2][8] |

| Tacrine-1,2,3-triazole derivative (8b) | - | - | [9] |

Note: Direct IC₅₀ values for Velnacrine were not available in the searched abstracts, though its activity is well-established.

Visualizations

Synthetic Pathway of this compound

References

- 1. Velnacrine | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Velnacrine thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions [mdpi.com]

- 6. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

- 7. Synthesis of Derivatives of 9-Amino-1,2,3,4-Tetrahydroacridine [journal.bit.edu.cn]

- 8. Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Maleate: An In-Depth Technical Guide on its Impact on Central Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine Maleate, a potent, centrally acting, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), was developed for the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of acetylcholine (ACh), this compound enhances cholinergic neurotransmission in the brain, a key therapeutic strategy for managing the cognitive decline associated with Alzheimer's. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action, its quantitative impact on cholinergic markers, detailed experimental protocols for its evaluation, and a discussion of its clinical efficacy and safety profile, particularly its associated hepatotoxicity.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A well-established pathological hallmark of Alzheimer's is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine in the cerebral cortex and hippocampus. The "cholinergic hypothesis" of Alzheimer's disease posits that this deficit in cholinergic neurotransmission contributes significantly to the cognitive and memory impairments observed in patients.

This compound (1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate) is a synthetic derivative of tacrine developed to address this cholinergic deficit. As a cholinesterase inhibitor, its primary therapeutic action is to increase the synaptic availability of acetylcholine, thereby compensating for the loss of cholinergic neurons and enhancing postsynaptic neuronal activity. This guide delves into the preclinical and clinical data that define the pharmacological profile of this compound.

Mechanism of Action

This compound exerts its primary effect through the potent, reversible, non-competitive inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its action. By inhibiting these enzymes, Velnacrine increases the concentration and prolongs the half-life of acetylcholine at cholinergic synapses, leading to enhanced stimulation of postsynaptic muscarinic and nicotinic receptors.

Beyond its primary action as a cholinesterase inhibitor, evidence suggests that Velnacrine may also have direct effects on cholinergic receptors, although these are less well-characterized. The overall impact is an amplification of cholinergic signaling, which is believed to underlie its pro-cognitive effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

Table 1: In Vitro Cholinesterase Inhibition

| Enzyme Source | IC50 (nM) for Velnacrine | Reference Compound | IC50 (nM) for Reference |

| Human Acetylcholinesterase | 6.79 | Tacrine | 77 |

| Mouse Acetylcholinesterase | 6.0 | Donepezil | 6.7 |

| Rat Acetylcholinesterase | 6.44 | Rivastigmine | 4.3 |

| Horse Butyrylcholinesterase | Not specified | Tacrine | ~77 (no selectivity) |

Data compiled from various sources, including Drug Central and comparative studies.[1][2][3]

Table 2: Clinical Efficacy in Alzheimer's Disease (ADAS-cog Score Improvement)

| Study | Velnacrine Dose | Treatment Duration | Mean Change from Baseline in ADAS-cog | Placebo Change from Baseline | p-value |

| Mentane Study Group | 150 mg/day | 24 weeks | No deterioration | Deterioration | < 0.05 |

| Mentane Study Group | 225 mg/day | 24 weeks | No deterioration | Deterioration | < 0.05 |

| Zemlan et al. | Up to 225 mg/day | 6 weeks | 4.1-point improvement (highest dose) | Not specified | < 0.001 |

ADAS-cog = Alzheimer's Disease Assessment Scale-Cognitive subscale. A decrease in score indicates improvement.[4][5]

Table 3: Incidence of Key Adverse Events in Clinical Trials

| Adverse Event | Velnacrine (150 mg/day) | Velnacrine (225 mg/day) | Placebo |

| Elevated Liver Transaminases (>5x ULN) | 30% | 24% | 3% |

| Diarrhea | 28% (combined Velnacrine groups) | 30% (combined Velnacrine groups) | 36% |

| Nausea | 11% | Not specified | Not specified |

| Vomiting | 5% | Not specified | Not specified |

| Skin Rash | 8% | Not specified | Not specified |

ULN = Upper Limit of Normal.[4][6]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the IC50 value of this compound for acetylcholinesterase using a modified Ellman's colorimetric method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a range of concentrations.

-

Prepare a solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in deionized water.

-

-

Assay Protocol:

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

This compound solution at various concentrations (or solvent for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm at time zero and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each Velnacrine concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the Velnacrine concentration.

-

Calculate the IC50 value, which is the concentration of Velnacrine that causes 50% inhibition of AChE activity, using non-linear regression analysis.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general framework for assessing the effect of this compound on extracellular acetylcholine levels in the rat hippocampus.

Materials:

-

Adult male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the hippocampus.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a set period.

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an electrochemical detector.

-

-

Data Analysis:

-

Quantify the acetylcholine concentration in each sample.

-

Express the post-drug acetylcholine levels as a percentage of the baseline levels.

-

Perform statistical analysis to determine the significance of the changes in acetylcholine levels following Velnacrine administration.

-

Hepatotoxicity of this compound

A significant limitation to the clinical use of this compound is its association with dose-related, reversible hepatotoxicity, characterized by elevated liver transaminase levels.[4] While the exact molecular mechanisms are not fully elucidated, it is hypothesized that the hepatotoxicity is mediated by the formation of reactive metabolites.

The metabolism of Velnacrine, likely through cytochrome P450 enzymes in the liver, is thought to produce electrophilic intermediates, such as quinone methides. These reactive species can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction, oxidative stress, and an immune response, ultimately resulting in hepatocellular injury. The covalent binding of these reactive metabolites to hepatic proteins is a key initiating event in the cascade leading to liver damage.

Conclusion

This compound is a potent cholinesterase inhibitor that has demonstrated the ability to enhance central cholinergic neurotransmission and provide modest cognitive benefits in patients with Alzheimer's disease. Its mechanism of action is primarily through the inhibition of AChE and BuChE, leading to increased synaptic acetylcholine levels. However, its clinical utility has been significantly hampered by a high incidence of hepatotoxicity, likely mediated by the formation of reactive metabolites. This technical guide has provided a detailed overview of the core pharmacology of this compound, presenting key quantitative data and experimental methodologies to aid researchers and drug development professionals in understanding its properties and the challenges associated with its therapeutic use. Further research into the precise mechanisms of its hepatotoxicity could inform the development of safer and more effective cholinesterase inhibitors for the treatment of Alzheimer's disease.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Covalent and noncovalent protein binding of drugs: implications for hepatic clearance, storage, and cell-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compensatory changes of in vivo acetylcholine and noradrenaline release in the hippocampus after partial deafferentation, as monitored by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Velnacrine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of Velnacrine Maleate, a cholinesterase inhibitor previously investigated for the management of Alzheimer's disease. Understanding the metabolic profile of a drug candidate is a critical aspect of the drug development process, offering insights into its efficacy, safety, and potential for drug-drug interactions. This document summarizes key quantitative data, details experimental methodologies used for metabolite identification, and visually represents the metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes extensive metabolism in vivo, with hydroxylation of the tetrahydroaminoacridine ring being the principal biotransformation pathway.[1] This leads to the formation of several metabolites, including monohydroxylated, dihydroxylated, and dihydrodiol derivatives.[1] The extent of metabolism varies across species, with humans exhibiting the most significant metabolic conversion. The identification and characterization of these metabolites have been accomplished through a combination of chromatographic and spectroscopic techniques.

Quantitative Metabolic Data

The disposition of this compound has been studied in rats, dogs, and humans, revealing significant inter-species differences in the extent of its metabolism. The following table summarizes the percentage of the administered dose excreted as unchanged Velnacrine in the urine, highlighting the extensive metabolic clearance of the drug, particularly in humans.

| Species | Unchanged Velnacrine in Urine (% of Dose) | Reference |

| Human | ~10% | [1] |

| Dog | ~19% | [1] |

| Rat | ~33% | [1] |

These data underscore the importance of metabolism in the overall disposition of this compound. The lower percentage of unchanged drug in human urine suggests a higher rate of biotransformation compared to preclinical species.[1]

Experimental Protocols

The elucidation of the metabolic fate of this compound has relied on established analytical methodologies. The following sections detail the key experimental protocols employed in the identification and characterization of its metabolites.

In Vivo Metabolite Identification in Dogs

A pivotal study investigating the metabolites of this compound was conducted using dog urine.[1] The protocol involved the following steps:

-

Drug Administration: [14C]this compound was orally administered to dogs to enable the tracking of the drug and its metabolites.[1]

-

Sample Collection: Urine samples were collected from the dogs over a specified period.[1]

-

Metabolite Isolation: The collected urine was processed to isolate the drug-related material.[1]

-

Structural Elucidation: The identity of the isolated metabolites was determined using a combination of:

-

Gas Chromatography/Mass Spectrometry (GC/MS): This technique separates volatile compounds and provides information about their molecular weight and fragmentation patterns, aiding in structural identification.[1]

-

Proton Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the chemical structure of molecules, confirming the exact positions of metabolic modifications.[1]

-

Preliminary Metabolic Profiling

Initial assessment of the metabolism across different species was conducted using Thin-Layer Chromatography (TLC).[1]

-

Sample Analysis: TLC was used to analyze urine, plasma, and feces from rats, dogs, and humans following the administration of [14C]this compound.[1] This technique provided a comparative view of the metabolic profiles across the three species.[1]

In Vitro Cytotoxicity Assessment of Metabolites

To evaluate the potential toxicity of Velnacrine and its metabolites, in vitro studies were performed using cultured liver cells.[2]

-

Cell Cultures: Primary hepatocytes from rats and dogs, as well as a human hepatoma cell line (HepG2), were used.[2]

-

Compound Exposure: The cultured cells were exposed to Velnacrine and its various known and suspected metabolites.[2]

-

Cytotoxicity Evaluation: The toxicity of the compounds was assessed after 24 hours of exposure using two methods:[2]

-

Morphology: Microscopic examination of the cells to identify any changes in their shape or appearance indicative of cell death.[2]

-

Neutral Red Uptake Assay: A cell viability assay where healthy cells take up the neutral red dye into their lysosomes. A decrease in dye uptake indicates cytotoxicity.[2]

-

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound and a typical experimental workflow for metabolite identification.

Conclusion

The investigation into the metabolites of this compound reveals a compound that is extensively metabolized primarily through hydroxylation. The quantitative differences in metabolism across species, particularly the high clearance in humans, are important considerations in drug development. The detailed experimental protocols, combining in vivo studies with advanced analytical techniques like GC/MS and NMR, provide a robust framework for the comprehensive characterization of drug metabolites. This technical guide serves as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics.

References

Methodological & Application

Velnacrine Maleate in the Scopolamine-Induced Amnesia Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scopolamine-induced amnesia model is a well-established and widely utilized preclinical paradigm for studying cognitive dysfunction, particularly deficits in learning and memory. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cholinergic deficit that mimics certain cognitive aspects of neurodegenerative diseases like Alzheimer's disease. Velnacrine Maleate, a reversible cholinesterase inhibitor, presents a therapeutic candidate for reversing such cholinergic hypofunction. These application notes provide detailed protocols for utilizing the scopolamine-induced amnesia model to evaluate the efficacy of this compound, along with a summary of its pharmacological properties and the underlying signaling pathways.

Mechanism of Action

This compound is a potent, centrally acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the synaptic availability of acetylcholine (ACh), a neurotransmitter crucial for learning and memory processes. This enhanced cholinergic transmission is hypothesized to counteract the effects of scopolamine.

Beyond its primary action as a cholinesterase inhibitor, this compound's therapeutic effects may also involve the modulation of other neurotransmitter systems that are perturbed in the scopolamine model.

Signaling Pathways

The cognitive deficits induced by scopolamine and the potential therapeutic effects of this compound can be understood through their impact on key signaling pathways.

Scopolamine-Induced Amnesia Pathway

Scopolamine primarily acts by blocking muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is highly expressed in brain regions critical for memory, such as the hippocampus and cortex. This blockade disrupts downstream signaling cascades essential for synaptic plasticity and memory consolidation.

Caption: Scopolamine blocks muscarinic receptors, leading to amnesia.

This compound's Reversal Mechanism

This compound increases acetylcholine levels in the synaptic cleft. This elevated acetylcholine competes with scopolamine for binding to muscarinic receptors, thereby restoring cholinergic signaling and ameliorating the induced amnesia.

Caption: Velnacrine increases acetylcholine, improving cognition.

Quantitative Data

The following tables summarize the key pharmacological and preclinical data for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species | Reference |

| AChE IC₅₀ | 31 nM | Snake Venom | [1] |

| BuChE IC₅₀ | 25.6 nM | Human Serum | [1] |

| M1 Receptor Binding Affinity (Kᵢ) | ~40-110 µM (comparable to Acetylcholine) | Human (cloned) | [2] |

Table 2: Preclinical Efficacy of this compound in a Memory-Impaired Model

| Animal Model | Behavioral Task | Dose Range (mg/kg, p.o.) | Key Findings | Reference |

| Aged Monkeys | Delayed Matching-to-Sample (DMTS) | 1, 2, 4, 6 | Significant improvement in long-delay DMTS performance. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experimental Workflow

The general workflow for evaluating the efficacy of this compound in the scopolamine-induced amnesia model is as follows:

Caption: Workflow for Velnacrine evaluation in the scopolamine model.

Scopolamine-Induced Amnesia in Rodents

Animals: Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g). Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Materials:

-

Scopolamine hydrobromide (Sigma-Aldrich)

-

This compound (synthesized or commercially available)

-

Vehicle (e.g., 0.9% saline or distilled water)

-

Behavioral testing apparatus (Morris Water Maze, Y-Maze, Passive Avoidance Box)

Procedure:

-

Amnesia Induction: Administer scopolamine hydrobromide (0.5-2 mg/kg, intraperitoneally) 30 minutes prior to the training session of the behavioral task.[3] The optimal dose may need to be determined empirically for the specific strain and age of the animals.

-

This compound Administration: Administer this compound or its vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses 60 minutes before the training session. A range of doses should be tested to determine the dose-response relationship.

-

Control Groups:

-

Vehicle + Saline: Receives vehicle instead of Velnacrine and saline instead of scopolamine.

-

Vehicle + Scopolamine: Receives vehicle and scopolamine to establish the amnesic effect.

-

Velnacrine + Saline: Receives Velnacrine and saline to assess the effect of the compound on naive animals.

-

Behavioral Assays

The MWM is used to assess spatial learning and memory.

Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.

Procedure:

-

Acquisition Phase (Training):

-

Place the rat into the pool facing the wall at one of four starting positions.

-

Allow the rat to swim freely to find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Conduct multiple trials per day for several consecutive days.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Retention):

-

24 hours after the last training trial, remove the platform from the pool.

-

Place the rat in the pool and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

The Y-maze is used to assess spatial working memory based on the innate tendency of rodents to explore novel environments.

Apparatus: A Y-shaped maze with three identical arms.

Procedure:

-

Place the mouse at the end of one arm and allow it to explore the maze freely for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An "alternation" is defined as consecutive entries into all three different arms (e.g., ABC, CAB).

-

Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.[4]

This test assesses fear-motivated memory.

Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

-

Acquisition Trial:

-

Place the mouse in the light compartment.

-

After a brief habituation period, the door to the dark compartment opens.

-

Once the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

-

Retention Trial:

-

24 hours later, place the mouse back in the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

In Vitro Assays

This colorimetric assay measures the activity of cholinesterases.[5][6]

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

AChE or BChE enzyme source (e.g., recombinant human or from tissue homogenates)

-

This compound

-

Phosphate buffer (pH 8.0)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and the enzyme.

-